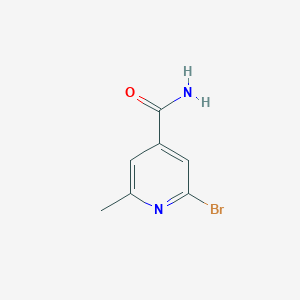

4-Pyridinecarboxamide, 2-bromo-6-methyl-

CAS No.: 25462-96-8

Cat. No.: VC8259457

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25462-96-8 |

|---|---|

| Molecular Formula | C7H7BrN2O |

| Molecular Weight | 215.05 g/mol |

| IUPAC Name | 2-bromo-6-methylpyridine-4-carboxamide |

| Standard InChI | InChI=1S/C7H7BrN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11) |

| Standard InChI Key | MDCCEYTWPBXWSF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)Br)C(=O)N |

| Canonical SMILES | CC1=CC(=CC(=N1)Br)C(=O)N |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound features a pyridine core substituted at three positions:

-

Position 2: Bromine atom (Br)

-

Position 4: Carboxamide group (CONH₂)

-

Position 6: Methyl group (CH₃)

This arrangement creates distinct electronic effects:

-

The electron-withdrawing bromine at C2 decreases ring electron density, while the methyl group at C6 provides steric bulk .

-

The carboxamide at C4 introduces hydrogen-bonding capability, critical for molecular recognition in biological systems .

Electronic and Steric Effects

Substituent Impact Analysis

-

Bromine: Increases electrophilicity at C4 (Hammett σₚ = +0.23) , facilitating nucleophilic amidation.

-

Methyl Group:

Research Frontiers

Catalytic Functionalization

Recent advances suggest potential for:

Computational Modeling

DFT calculations (B3LYP/6-311+G**) predict:

-

HOMO-LUMO gap: 5.3 eV

-

Dipole moment: 3.8 Debye

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume